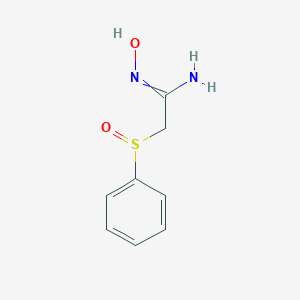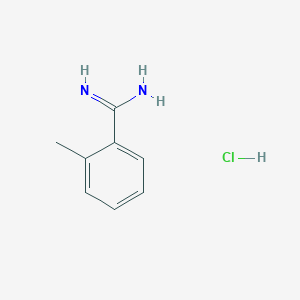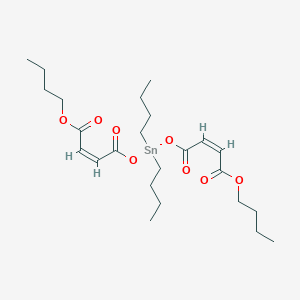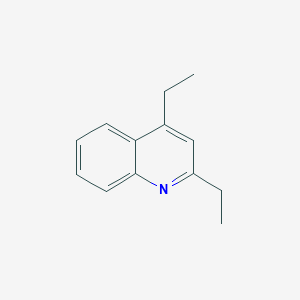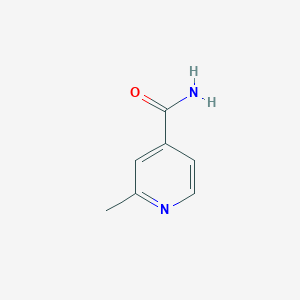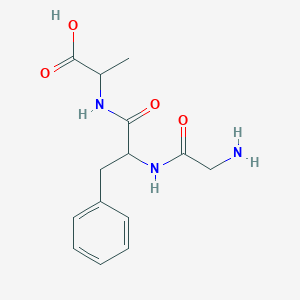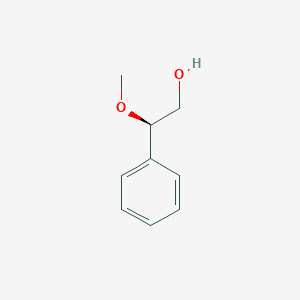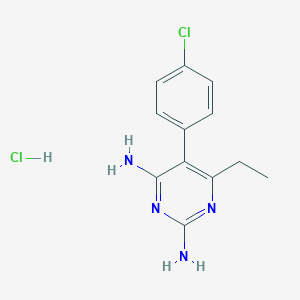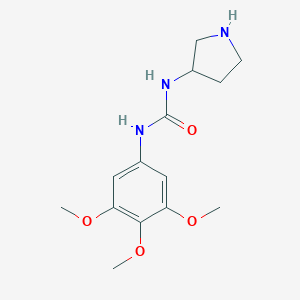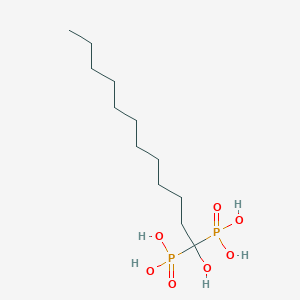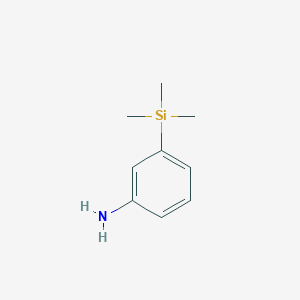
2-Aziridinone, 1,3-di-1-adamantyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinone, 1,3-di-1-adamantyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a member of the aziridine family, which is known for its ability to react with various nucleophiles and electrophiles. In
Mecanismo De Acción
The mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl- is not fully understood. However, studies have shown that the compound is able to react with various nucleophiles and electrophiles, which may contribute to its biological activity. Additionally, the compound has been shown to induce DNA damage, which may be responsible for its antitumor properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Aziridinone, 1,3-di-1-adamantyl- has a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, inhibit cell proliferation, and induce DNA damage in cancer cells. Additionally, the compound has been shown to have antibacterial and antiviral properties, which may be due to its ability to react with nucleophiles and electrophiles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its unique chemical properties. The compound is able to react with various nucleophiles and electrophiles, which makes it a versatile reagent for many types of experiments. Additionally, the compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. One limitation of using 2-Aziridinone, 1,3-di-1-adamantyl- in lab experiments is its potential toxicity. The compound has been shown to induce DNA damage, which may be harmful to cells if used in high concentrations.
Direcciones Futuras
There are many potential future directions for research on 2-Aziridinone, 1,3-di-1-adamantyl-. One area of research is in the development of new drugs and therapies. The compound has shown promise in treating cancer, bacterial infections, and viral infections, and further research could lead to the development of new treatments for these diseases. Additionally, research could focus on the synthesis of new materials using 2-Aziridinone, 1,3-di-1-adamantyl-. The unique chemical properties of the compound make it a promising candidate for the development of new polymers and dendrimers. Finally, research could focus on the mechanism of action of 2-Aziridinone, 1,3-di-1-adamantyl-. Further studies could help to elucidate the compound's biological activity and potentially lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 2-Aziridinone, 1,3-di-1-adamantyl- can be achieved through several methods. One of the most common methods is the reaction of 1,3-di-1-adamantylamine with phosgene or triphosgene. The reaction results in the formation of 2-Aziridinone, 1,3-di-1-adamantyl- with a yield of up to 90%. Other methods include the reaction of 1,3-di-1-adamantylamine with isocyanates or the reaction of 1,3-di-1-adamantylisocyanate with aziridines.
Aplicaciones Científicas De Investigación
2-Aziridinone, 1,3-di-1-adamantyl- has been studied extensively for its potential applications in various fields of science. One of the main areas of research is in the development of new drugs and therapies. The compound has been shown to possess antitumor, antibacterial, and antiviral properties, which make it a promising candidate for drug development. Additionally, 2-Aziridinone, 1,3-di-1-adamantyl- has been studied for its potential use in the synthesis of new materials, such as polymers and dendrimers.
Propiedades
Número CAS |
17385-51-2 |
|---|---|
Nombre del producto |
2-Aziridinone, 1,3-di-1-adamantyl- |
Fórmula molecular |
C22H31NO |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
1,3-bis(1-adamantyl)aziridin-2-one |
InChI |
InChI=1S/C22H31NO/c24-20-19(21-7-13-1-14(8-21)3-15(2-13)9-21)23(20)22-10-16-4-17(11-22)6-18(5-16)12-22/h13-19H,1-12H2 |
Clave InChI |
GNOWFORRVQUOOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4C(=O)N4C56CC7CC(C5)CC(C7)C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



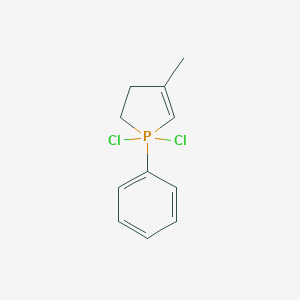
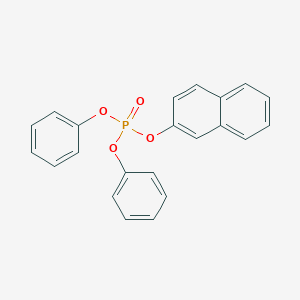
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
